({1-[(5-Methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine
Overview
Description
({1-[(5-Methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine: is a complex organic compound that features a piperidine ring substituted with a methyl group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ({1-[(5-Methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine typically involves the reaction of 5-methyl-2-furylmethyl chloride with 4-piperidinemethanamine under basic conditions. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction of the piperidine ring can yield various amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl group attached to the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products:
Oxidation: Furan-2,5-dione derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted furan and piperidine derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: In biological research, ({1-[(5-Methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential pharmacological properties, including its ability to act as a ligand for various receptors in the body. It may have applications in the development of new therapeutic agents.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which ({1-[(5-Methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
- 1-Methyl-3-trifluoromethyl-1H-pyrazole-4-boronic acid pinacol ester
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate
Comparison: Compared to these similar compounds, ({1-[(5-Methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine is unique due to its specific substitution pattern and the presence of both a furan and a piperidine ring. This dual-ring structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-10-2-3-12(15-10)9-14-6-4-11(8-13)5-7-14/h2-3,11H,4-9,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJSAEJPLYPHSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCC(CC2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657998 | |
Record name | 1-{1-[(5-Methylfuran-2-yl)methyl]piperidin-4-yl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185320-32-4 | |
Record name | 1-{1-[(5-Methylfuran-2-yl)methyl]piperidin-4-yl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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